2,6-Diphenylselenan-4-one
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Overview
Description
2,6-Diphenylselenan-4-one is an organoselenium compound characterized by the presence of selenium in its molecular structure. This compound is of interest due to its unique chemical properties and potential applications in various scientific fields. The presence of selenium, a chalcogen, imparts distinctive reactivity and biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diphenylselenan-4-one typically involves the reaction of diphenyl diselenide with appropriate reagents under controlled conditions. One common method includes the use of potassium hydroxide and selenium powder, which are heated together to form potassium selenide. This intermediate is then reacted with diazotized aniline to yield diphenyl selenide, which can be further processed to obtain this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions: 2,6-Diphenylselenan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert it back to diphenyl selenide.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents under acidic conditions facilitate substitution reactions.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: Diphenyl selenide.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
2,6-Diphenylselenan-4-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoselenium compounds.
Biology: Investigated for its potential antioxidant properties and its role in redox biology.
Medicine: Explored for its anticancer and antimicrobial activities due to its ability to modulate oxidative stress.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of 2,6-Diphenylselenan-4-one involves its interaction with biological molecules through redox reactions. Selenium in the compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its anticancer and antimicrobial activities, where the compound targets thiol-containing enzymes and disrupts cellular redox balance .
Comparison with Similar Compounds
- 2,6-Diphenyl-4H-thiopyran-4-one
- 2,6-Diphenyl-4H-pyran-4-one
- 2,6-Dimethyl-4H-thiopyran-4-one
Comparison: 2,6-Diphenylselenan-4-one is unique due to the presence of selenium, which imparts distinct redox properties compared to its sulfur and oxygen analogs. While 2,6-Diphenyl-4H-thiopyran-4-one and 2,6-Diphenyl-4H-pyran-4-one share similar structural frameworks, their reactivity and biological activities differ significantly due to the different chalcogen atoms (selenium vs. sulfur or oxygen) in their structures .
Properties
IUPAC Name |
2,6-diphenylselenan-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16OSe/c18-15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-10,16-17H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQRAJYTYNQAAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C([Se]C(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16OSe |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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